(2S)-2-Amino-4-chlorobutanoic acid
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Overview
Description
(2S)-2-Amino-4-chlorobutanoic acid is an organic compound with the molecular formula C4H8ClNO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-chlorobutanoic acid can be achieved through several methods. One common approach involves the chlorination of (2S)-2-Aminobutanoic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-chlorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: The amino and carboxyl groups can react with other compounds to form amides and esters.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Hydroxide Ions (OH-): Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield (2S)-2-Amino-4-hydroxybutanoic acid, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
(2S)-2-Amino-4-chlorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-Amino-4-chlorobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that recognize the unique structure of the compound. The pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Aminobutanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
(2S)-2-Amino-4-hydroxybutanoic acid: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Uniqueness
The presence of the chlorine atom in (2S)-2-Amino-4-chlorobutanoic acid makes it unique compared to its analogs
Properties
CAS No. |
39537-41-2 |
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Molecular Formula |
C4H8ClNO2 |
Molecular Weight |
137.56 g/mol |
IUPAC Name |
(2S)-2-amino-4-chlorobutanoic acid |
InChI |
InChI=1S/C4H8ClNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
JIUHDQRXTPIQSV-VKHMYHEASA-N |
Isomeric SMILES |
C(CCl)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCl)C(C(=O)O)N |
Origin of Product |
United States |
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